Cas no 2191871-60-8 (N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propenamide)
![N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propenamide structure](https://it.kuujia.com/scimg/cas/2191871-60-8x500.png)
2191871-60-8 structure
Nome del prodotto:N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propenamide
N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- AKOS033679131
- 2191871-60-8
- N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide
- Z3488504609
- EN300-6636798
- N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propenamide
-
- Inchi: 1S/C12H17N3O2/c1-3-9(16)14-12(7-5-6-8-12)11-13-10(4-2)17-15-11/h3H,1,4-8H2,2H3,(H,14,16)
- Chiave InChI: BXDUWAUPSHABDK-UHFFFAOYSA-N
- Sorrisi: C(NC1(C2N=C(CC)ON=2)CCCC1)(=O)C=C
Proprietà calcolate
- Massa esatta: 235.132076794g/mol
- Massa monoisotopica: 235.132076794g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 300
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 68Ų
Proprietà sperimentali
- Densità: 1.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.41±0.20(Predicted)
N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02AG9X-50mg |
N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide |
2191871-60-8 | 90% | 50mg |
$356.00 | 2023-12-18 | |
Enamine | EN300-6636798-0.05g |
N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide |
2191871-60-8 | 90% | 0.05g |
$246.0 | 2023-07-09 |
N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propenamide Letteratura correlata
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
2191871-60-8 (N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-propenamide) Prodotti correlati
- 1224604-16-3(6-Ethoxy-5-methylnicotinaldehyde)
- 1524171-75-2(Morpholine, 2-(hydrazinylmethyl)-4-methyl-)
- 2138355-56-1(1-benzyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)
- 2109126-68-1(N-2-(morpholine-4-sulfonyl)ethylprop-2-enamide)
- 1638736-22-7([(2-chlorophenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate)
- 1248449-38-8(1-OXO-1,2-DIHYDROISOQUINOLINE-3-SULFONYL CHLORIDE)
- 1214371-23-9(3-Nitro-5-(pyridin-3-yl)benzoic acid)
- 2470436-01-0(6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride)
- 1351617-84-9(N-2-hydroxy-2-(thiophen-2-yl)propyl-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1500535-40-9(3-(4-methylpyridin-3-yl)butan-1-amine)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
